N-(4-methylphenyl)benzo[cd]indol-2-amine
Description
Properties
CAS No. |
384352-00-5 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3g/mol |
IUPAC Name |
N-(4-methylphenyl)benzo[cd]indol-2-amine |
InChI |
InChI=1S/C18H14N2/c1-12-8-10-14(11-9-12)19-18-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11H,1H3,(H,19,20) |
InChI Key |
ARZGSTIEWMCUMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one
- Molecular Formula : C₂₆H₂₄N₂O₂
- Core Structure : Coumarin (chromen-2-one) instead of benzo[cd]indole.
- Substituents : Two 4-methylbenzyl groups attached via imine and amine linkages.
- This compound was synthesized via condensation of 4-chloro-3-formylcoumarin with p-methylbenzylamine, highlighting its utility in photophysical studies .
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
- Molecular Formula : C₁₅H₁₄N₂S
- Core Structure : Benzothiazine (sulfur-containing heterocycle).
- Substituents : o-Tolyl (2-methylphenyl) group.
Indole-Based Analogues
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
- Molecular Formula : C₁₂H₁₅FN₂
- Core Structure : Indole with a fluorine substituent at position 3.
- Substituents: Dimethylaminoethyl chain at position 3.
- Key Differences: The fluorine atom enhances metabolic stability and lipophilicity (logP ≈ 2.5), while the dimethylamino group introduces basicity, contrasting with the neutral methylphenyl substituent in the target compound .
N-(4-Methoxyphenyl)-2-phenyl-1H-indol-3-amine
- Molecular Formula : C₂₁H₁₈N₂O
- Core Structure : Indole with a phenyl group at position 2.
- Substituents : 4-Methoxyphenyl at position 3.
- This compound has a higher molecular weight (314.38 g/mol) and logP (5.66), suggesting greater hydrophobicity .
Preparation Methods
Synthetic Strategies for Benzo[cd]indole Core Construction
The benzo[cd]indole scaffold is a bicyclic system fused at the cd positions, requiring precise regioselective synthesis. A widely adopted method involves the Friedel-Crafts acylation of indole derivatives followed by cyclization. For example, acetyl chloride and AlCl₃ in carbon disulfide (CS₂) at 0°C facilitate the acylation of 1H-benzo[cd]indol-2(3H)-one, yielding 6-acetylbenzo[cd]indol-2(1H)-one as a key intermediate . This intermediate undergoes alkylation with 1,4-dibromobutane in acetonitrile under reflux conditions to introduce a bromobutyl sidechain (75% yield) .
Critical parameters for this step include:
-
Temperature control : Maintaining 0°C during acylation prevents side reactions.
-
Solvent selection : CS₂ enhances electrophilic substitution efficiency .
-
Purification : Column chromatography with petroleum ether/ethyl acetate (4:1) ensures high purity .
Optimization of Alkylation-Amination Sequences
A two-step alkylation-amination protocol improves scalability:
-
Alkylation : 6-Acetylbenzo[cd]indol-2(1H)-one reacts with 1,4-dibromobutane (45°C, 12 hours) to form a bromoalkyl intermediate.
-
Amination : The intermediate reacts with 4-methylaniline in acetonitrile (reflux, 8 hours) .
Key findings :
-
Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of 4-methylaniline.
-
Side reactions : Over-alkylation is mitigated by controlling stoichiometry and reaction time .
Purification and Characterization
Crude products are purified via flash chromatography using gradients of petroleum ether/ethyl acetate or CH₂Cl₂/MeOH. Final characterization employs:
-
¹H/¹³C NMR : Confirms substitution patterns and purity.
-
High-resolution mass spectrometry (HRMS) : Validates molecular formula .
-
Elemental analysis : Matches calculated values for C, H, and N within 0.4% error .
Comparative Analysis of Synthetic Routes
Advantages of alkylation-amination :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
